molecular formula C22H17BrN2O4 B12021375 4-Bromo-2-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl benzoate CAS No. 356799-69-4

4-Bromo-2-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl benzoate

Katalognummer: B12021375
CAS-Nummer: 356799-69-4
Molekulargewicht: 453.3 g/mol
InChI-Schlüssel: NKMYUYWOODJDSK-ZVHZXABRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl benzoate is an organic compound with the molecular formula C22H17BrN2O4 and a molecular weight of 453.296 g/mol . This compound is known for its unique structure, which includes a bromine atom, a methoxybenzoyl group, and a carbohydrazonoyl group attached to a phenyl benzoate core. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of 4-Bromo-2-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps. One common method includes the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-methoxybenzoyl chloride in the presence of a base such as pyridine to form the intermediate 4-bromo-2-(4-methoxybenzoyl)phenol. This intermediate is then reacted with carbohydrazide under reflux conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Analyse Chemischer Reaktionen

4-Bromo-2-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl benzoate is utilized in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

4-Bromo-2-(2-(4-methoxybenzoyl)carbohydrazonoyl)phenyl benzoate can be compared with similar compounds such as:

Eigenschaften

CAS-Nummer

356799-69-4

Molekularformel

C22H17BrN2O4

Molekulargewicht

453.3 g/mol

IUPAC-Name

[4-bromo-2-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C22H17BrN2O4/c1-28-19-10-7-15(8-11-19)21(26)25-24-14-17-13-18(23)9-12-20(17)29-22(27)16-5-3-2-4-6-16/h2-14H,1H3,(H,25,26)/b24-14+

InChI-Schlüssel

NKMYUYWOODJDSK-ZVHZXABRSA-N

Isomerische SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.